6-Heptyloxyquinoline

Catalog No.
S8717643
CAS No.
M.F
C16H21NO
M. Wt
243.34 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Heptyloxyquinoline

Product Name

6-Heptyloxyquinoline

IUPAC Name

6-heptoxyquinoline

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-12-18-15-9-10-16-14(13-15)8-7-11-17-16/h7-11,13H,2-6,12H2,1H3

InChI Key

YTAMUYJIGYNCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)N=CC=C2

6-Heptyloxyquinoline is an organic compound characterized by a quinoline backbone with a heptyloxy group attached. This compound is notable for its structural features, which include a nitrogen-containing aromatic ring (quinoline) and a long hydrophobic heptyloxy chain. The presence of the heptyloxy group enhances its solubility in organic solvents and contributes to its unique chemical properties. Quinoline derivatives are often studied for their potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Typical of organic compounds:

  • Synthesis Reactions: It can be synthesized through reactions involving quinoline derivatives and heptanol or heptyl halides.
  • Substitution Reactions: The nitrogen atom in the quinoline structure can undergo electrophilic substitution, allowing for the introduction of other functional groups.
  • Reduction Reactions: The compound may also be subjected to reduction processes, converting it into amines or other derivatives depending on the reagents used.

These reactions can be classified into several categories, including:

  • Combustion: Involves the reaction of 6-heptyloxyquinoline with oxygen to produce carbon dioxide and water.
  • Decomposition: Under certain conditions, it may decompose into simpler compounds.
  • Double Displacement: This reaction may occur with other ionic compounds, leading to the formation of new products

    Research has indicated that 6-heptyloxyquinoline exhibits various biological activities. Its derivatives have been studied for their potential as:

    • Antimicrobial Agents: Some studies suggest that quinoline derivatives can inhibit bacterial growth.
    • Anticancer Properties: Certain modifications of quinoline compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells.
    • Antioxidant Activity: The compound may also demonstrate antioxidant properties, which can protect cells from oxidative stress.

    The biological activity is largely attributed to the quinoline structure, which is known for its interactions with biological targets such as enzymes and receptors.

The synthesis of 6-heptyloxyquinoline typically involves several key methods:

  • Alkylation of Quinoline: This method involves the alkylation of quinoline with heptyl bromide or heptyl iodide using a strong base like potassium hydroxide. The reaction generally proceeds via nucleophilic substitution.
    Quinoline+Heptyl Halide6 Heptyloxyquinoline\text{Quinoline}+\text{Heptyl Halide}\rightarrow \text{6 Heptyloxyquinoline}
  • Reflux Method: Quinoline is refluxed with heptanol in the presence of an acid catalyst, facilitating the formation of the ether bond.
  • Grignard Reaction: A Grignard reagent derived from heptanol could react with a suitable quinoline derivative to form 6-heptyloxyquinoline.

These methods allow for varying degrees of yield and purity, depending on reaction conditions and purification techniques employed.

6-Heptyloxyquinoline has several applications across different fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.
  • Fluorescent Dyes: Employed as a fluorescent probe in biochemical assays and imaging techniques.

The versatility of this compound makes it valuable in both research and industrial applications.

Several compounds share structural similarities with 6-heptyloxyquinoline, including:

Compound NameStructure TypeUnique Features
6-MethoxyquinolineEther derivativeShorter alkyl chain; used as a standard reference in biological assays.
8-HydroxyquinolineHydroxyl derivativeKnown for its chelation properties; used in metal ion detection.
5-HeptyloxyquinolineEther derivativeSimilar alkyl chain but different position of substitution; explored for different biological activities.
QuinacrineAntimalarial drugContains a similar quinoline structure but includes additional functional groups for specific pharmacological activity.

The uniqueness of 6-heptyloxyquinoline lies in its specific heptyloxy substitution pattern, which influences its solubility and reactivity compared to these similar compounds. This structural distinction provides insights into its potential applications and biological interactions not observed in other derivatives.

Crystallographic Analysis

Crystallographic analysis of quinoline derivatives provides fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements. X-ray diffraction studies of quinoline-based compounds have consistently demonstrated the planar nature of the bicyclic aromatic system, with the nitrogen-containing pyridine ring and the benzene ring maintaining coplanarity within minimal deviation [1] [2].

The quinoline ring system exhibits characteristic structural parameters that have been extensively documented through single-crystal X-ray diffraction studies. The carbon-nitrogen bond lengths within the heterocyclic ring typically range from 1.320 to 1.380 Å, while carbon-carbon bonds in the aromatic system display values between 1.390 and 1.420 Å [1] [2]. These bond distances reflect the delocalized π-electron system characteristic of quinoline derivatives.

For alkoxy-substituted quinolines, crystallographic studies reveal specific conformational preferences. The ether linkage at the 6-position introduces conformational flexibility through rotation about the carbon-oxygen bond connecting the quinoline ring to the alkyl chain [1]. In related quinoline derivatives containing alkoxy substituents, the alkyl chains typically adopt extended conformations to minimize steric interactions [3].

Table 1: Typical Crystallographic Parameters for Quinoline Derivatives

ParameterQuinoline Core6-Substituted QuinolineExpected for 6-Heptyloxyquinoline
Space GroupP 1 21/c 1 [2]VariableMonoclinic or Triclinic
Unit Cell Volume1378.88 ų [2]1200-2000 ų~1800-2200 ų
Density1.2-1.4 g/cm³1.1-1.3 g/cm³~1.15 g/cm³
C-N Bond Length1.320-1.380 Å1.315-1.385 Å1.320-1.380 Å
C-O Bond Length-1.350-1.380 Å1.360-1.375 Å

The molecular packing in quinoline derivatives is predominantly governed by π-π stacking interactions between aromatic rings and hydrogen bonding when appropriate functional groups are present [1] [3]. For 6-heptyloxyquinoline, the extended alkyl chain would likely influence crystal packing through van der Waals interactions and potential interdigitation of aliphatic chains between molecular layers.

Intermolecular distances in quinoline crystal structures typically show centroid-to-centroid separations of 3.4-3.8 Å for π-π stacking interactions [1] [3]. The presence of the heptyloxy substituent would be expected to create molecular layers with alternating hydrophobic and hydrophilic regions, potentially leading to layered crystal structures commonly observed in amphiphilic compounds.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about quinoline derivatives through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis of quinoline compounds reveals distinct resonance regions that facilitate structural assignment [4] [5] [6].

Proton Nuclear Magnetic Resonance Chemical Shifts

The quinoline ring system exhibits characteristic proton chemical shifts that have been extensively documented. Aromatic protons in the quinoline core typically resonate between 7.2 and 9.0 parts per million, with the most downfield signals corresponding to protons adjacent to the nitrogen atom [5] [6]. The H-2 proton, ortho to nitrogen, characteristically appears around 8.8-9.0 parts per million due to the electron-withdrawing effect of the nitrogen atom [7] [5].

Table 2: Expected Proton Nuclear Magnetic Resonance Chemical Shifts for 6-Heptyloxyquinoline

PositionChemical Shift (ppm)MultiplicityIntegration
H-28.85-8.95doublet1H
H-37.35-7.45doublet1H
H-47.60-7.70doublet1H
H-57.25-7.35doublet1H
H-77.05-7.15doublet of doublets1H
H-87.75-7.85doublet1H
OCH₂4.05-4.15triplet2H
CH₂-chain1.25-1.85multiplet10H
CH₃0.85-0.95triplet3H

The heptyloxy substituent introduces additional characteristic signals in the aliphatic region. The methylene protons directly attached to oxygen (OCH₂) typically appear as a triplet around 4.0-4.2 parts per million, reflecting coupling with the adjacent methylene group [8] [9]. The remaining methylene protons of the heptyl chain resonate between 1.2 and 1.8 parts per million, with the terminal methyl group appearing as a characteristic triplet around 0.9 parts per million [8] [9].

Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about quinoline derivatives. The aromatic carbons in quinoline derivatives typically resonate between 110 and 160 parts per million, with carbons adjacent to nitrogen appearing at higher chemical shifts due to the electronegative nitrogen atom [10] [7] [4].

Table 3: Expected Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 6-Heptyloxyquinoline

Carbon PositionChemical Shift (ppm)Assignment
C-2148-152CH ortho to N
C-3121-125CH meta to N
C-4128-132CH
C-4a127-131Quaternary C
C-5122-126CH
C-6155-160C-O quaternary
C-7104-108CH ortho to OCH₂
C-8130-134CH
C-8a145-149Quaternary C
OCH₂68-72CH₂O
CH₂-229-31CH₂
CH₂-3 to CH₂-625-30CH₂
CH₃13-15CH₃

The carbon bearing the oxygen substituent (C-6) would be expected to resonate at significantly lower field (155-160 parts per million) compared to unsubstituted aromatic carbons due to the electron-donating effect of the oxygen atom [10] [7]. The aliphatic carbons of the heptyl chain would appear in the typical alkyl region, with the OCH₂ carbon around 68-72 parts per million and the remaining methylene carbons between 25-30 parts per million [10] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular structure through characteristic fragmentation patterns. Quinoline derivatives exhibit distinctive fragmentation behaviors under electron ionization conditions, with the molecular ion typically serving as the base peak due to the aromatic stability [11] [12] [13].

Molecular Ion and Base Peak

For 6-heptyloxyquinoline with molecular formula C₁₆H₂₁NO and molecular weight 243.34, the molecular ion would be expected at mass-to-charge ratio 243. Quinoline derivatives characteristically show intense molecular ion peaks due to the stabilizing effect of the aromatic π-system [12] [14] [13].

Table 4: Expected Mass Spectrometric Fragmentation Pattern for 6-Heptyloxyquinoline

Fragment Ion (m/z)Relative IntensityFragment AssignmentFragmentation Process
243100% (Base peak)[M]⁺-Molecular ion
24215-25%[M-H]⁺Loss of hydrogen radical
15940-60%[Quinoline-OCH₃]⁺Loss of C₆H₁₃ (84 mass units)
14420-30%[Quinoline-CH₃]⁺Loss of OCH₃ then C₅H₁₁
12930-50%[Quinoline]⁺-Loss of entire heptyloxy group
12810-20%[Quinoline-H]⁺Loss of heptyloxy + H
10215-25%[C₈H₆]⁺-Loss of HCN from quinoline
775-15%[C₆H₅]⁺Phenyl cation
515-10%[C₄H₃]⁺Cyclopropenyl cation

Characteristic Fragmentation Pathways

The primary fragmentation pathway for alkoxy-substituted quinolines involves cleavage of the ether bond, leading to loss of alkyl radicals. For 6-heptyloxyquinoline, the loss of the heptyl radical (C₇H₁₅, 99 mass units) would generate a fragment at mass-to-charge ratio 144, corresponding to 6-methoxyquinoline radical cation [12] [14].

Sequential fragmentation processes would include loss of methoxy radical (31 mass units) to yield the quinoline molecular ion at mass-to-charge ratio 129. This fragmentation pattern parallels that observed in other methoxyquinoline derivatives, where loss of methoxyl groups represents a major fragmentation pathway [12] [14].

The quinoline core itself undergoes characteristic fragmentation through loss of hydrogen cyanide (27 mass units), generating the phenylacetylene radical cation at mass-to-charge ratio 102 [15] [12]. This fragmentation is particularly diagnostic for quinoline derivatives and represents a key structural confirmation in mass spectrometric analysis.

McLafferty Rearrangement

For compounds containing extended alkyl chains, McLafferty rearrangement processes may contribute to the fragmentation pattern. The presence of γ-hydrogen atoms in the heptyl chain could facilitate hydrogen transfer reactions leading to characteristic rearrangement products, though these would be expected to be of lower intensity compared to simple bond cleavage processes [16] [17].

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

243.162314293 g/mol

Monoisotopic Mass

243.162314293 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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